2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound belonging to the sulfonamide family. It is characterized by its molecular formula C11H13BrF3NO3S and is known for its applications in various fields such as medical, environmental, and industrial research .
Preparation Methods
The synthesis of 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide can be compared with other sulfonamide compounds such as:
N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide: Similar structure but lacks the bromine atom, which may affect its reactivity and applications.
2-chloro-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide: Another related compound with different substituents, affecting its chemical behavior and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-3-16(4-2)20(17,18)10-6-5-8(7-9(10)12)19-11(13,14)15/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYAQTDLDGIJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650468 | |
Record name | 2-Bromo-N,N-diethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-75-8 | |
Record name | 2-Bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N,N-diethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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